molecular formula C20H21FN2O5S B2643458 Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 897620-02-9

Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2643458
CAS No.: 897620-02-9
M. Wt: 420.46
InChI Key: YTMWVZBZQXAMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:

  • A 4-fluorophenylsulfonyl group at position 3.
  • A phenyl carboxylate ester at position 6.

Its significance lies in its structural similarity to other spirocyclic sulfonamide derivatives, which are explored for their bioactivity and synthetic versatility .

Properties

IUPAC Name

phenyl 4-(4-fluorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c21-16-6-8-18(9-7-16)29(25,26)23-14-15-27-20(23)10-12-22(13-11-20)19(24)28-17-4-2-1-3-5-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMWVZBZQXAMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic framework, which is known to influence its interaction with biological targets. The presence of the sulfonyl group and fluorine atom may enhance its lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of similar structures have shown promise in anticonvulsant assays. For instance, compounds with thiadiazole scaffolds demonstrated significant anticonvulsant effects in various models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
  • Anticancer Properties : The compound's structural analogs have been investigated for their anticancer potential. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

  • GABA Receptor Modulation : Some studies suggest that compounds with similar structures may interact with GABA receptors, enhancing inhibitory neurotransmission and thereby contributing to anticonvulsant effects .
  • Cell Signaling Pathways : Research on related compounds indicates potential modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

Several case studies highlight the biological activity of this class of compounds:

  • Anticonvulsant Efficacy : A study involving a series of spirocyclic compounds demonstrated that modifications to the phenyl ring significantly influenced anticonvulsant activity. The most active compound showed over 70% inhibition in MES tests at a dosage of 30 mg/kg .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic potential .

Data Tables

Compound Activity Type IC50/ED50 Value Model Used
Compound AAnticonvulsant30 mg/kgMES
Compound BCytotoxic5 µMCancer Cell Line
Compound CAnticancer10 µMApoptosis Assay

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred pharmacological relevance.

Substituent Variations on the Spiro Core

4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Molecular Formula : C₁₅H₂₂N₂O₆S₂ (MW: 390.47 g/mol).
  • Key Differences :
    • Replaces the 4-fluorophenylsulfonyl group with a 4-methoxyphenylsulfonyl moiety.
    • Substitutes the phenyl carboxylate with a methylsulfonyl group.
  • Methylsulfonyl is a smaller substituent than phenyl carboxylate, likely altering steric interactions and solubility .
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid
  • Molecular Formula : C₁₆H₁₈F₂N₂O₄ (MW: 340.32 g/mol).
  • Key Differences :
    • Uses a 2,4-difluorobenzoyl group instead of 4-fluorophenylsulfonyl.
    • Features a carboxylic acid at position 3 and a methyl group at position 7.
  • Implications: The benzoyl group (carbonyl-linked) versus sulfonyl alters electronic properties and hydrogen-bonding capacity.
4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Key Differences :
    • Substitutes fluorine with chlorine on the phenylsulfonyl group.
  • Implications :
    • Chlorine’s higher atomic weight and larger van der Waals radius may increase steric hindrance.
    • The stronger electron-withdrawing effect of chlorine could enhance sulfonamide acidity, affecting target binding .

Structural and Functional Group Analysis

Compound Core Structure R₁ (Position 4) R₂ (Position 8) Molecular Weight (g/mol)
Target Compound 1-oxa-4,8-diazaspiro[4.5]decane 4-fluorophenylsulfonyl phenyl carboxylate Not provided
4-Methoxyphenylsulfonyl analog Same 4-methoxyphenylsulfonyl methylsulfonyl 390.47
2,4-Difluorobenzoyl analog Same 2,4-difluorobenzoyl methyl 340.32
4-Chlorophenylsulfonyl analog Same 4-chlorophenylsulfonyl Unspecified Not provided

Key Observations :

  • Methoxy groups act as electron donors, which may reduce this effect .
  • Steric Considerations : Methylsulfonyl (smaller) vs. phenyl carboxylate (bulkier) groups influence spatial accessibility in binding pockets .
  • Solubility : Carboxylic acid derivatives (e.g., ) are more hydrophilic than esters, impacting pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.